![molecular formula C16H20ClN3O B2532329 3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide CAS No. 2034586-75-7](/img/structure/B2532329.png)
3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide
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Description
3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide, also known as CEP, is a chemical compound with a molecular formula of C18H22ClN3O. It is a synthetic compound that has been studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Antidepressant Potential
Research indicates that certain derivatives closely related to the specified compound exhibit potential as antidepressants. For example, a study by D. M. Bailey et al. (1985) found that N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound with a similar pyrazole structure, showed antidepressant activity comparable to imipramine in animal models without significant anticholinergic action or antagonizing antihypertensive effects of clonidine and guanethidine, suggesting a safer profile for psychiatric applications (D. M. Bailey et al., 1985).
Antimicrobial and Anticancer Activity
Another study highlighted the synthesis of novel pyrazole derivatives bearing an oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which were evaluated for their antimicrobial and anticancer activities. Some compounds in this series exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial efficacy (H. Hafez et al., 2016).
Material Science Applications
Compounds with pyrazole and propanamide groups have also found applications in material science. For instance, palladium(II) chloride complexes with pyrazol-1-yl)propanamide (PPA) and related ligands were investigated for their structural properties. These complexes have potential applications in catalysis and materials chemistry, showing the versatility of pyrazole derivatives in synthesizing complex materials (Tyler Palombo et al., 2019).
Antimicrobial Potential and Molecular Docking Analysis
A novel pyrazole derivative was analyzed for its antimicrobial potential and molecular docking analysis, emphasizing the importance of such compounds in developing new antimicrobial agents. The study employed density functional theory (DFT) to optimize the molecule for better activity, demonstrating the compound's effectiveness against several bacteria and fungal strains (C. Sivakumar et al., 2020).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-12-10-15(19-20(12)2)8-9-18-16(21)7-6-13-4-3-5-14(17)11-13/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZSMHCXKIWUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide |
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